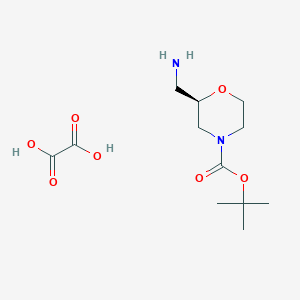
1,10-Phenanthroline-3,8-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline-3,8-dicarbaldehyde is an organic compound with the molecular formula C14H8N2O2. It is a derivative of phenanthroline, a heterocyclic compound that is widely used in coordination chemistry. This compound is characterized by the presence of two aldehyde groups at the 3 and 8 positions of the phenanthroline ring, making it a versatile intermediate for various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline-3,8-dicarbaldehyde is typically synthesized through multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of phenanthroline followed by reduction and subsequent formylation to introduce the aldehyde groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Phenanthroline-3,8-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenanthroline ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 1,10-Phenanthroline-3,8-dicarboxylic acid.
Reduction: 1,10-Phenanthroline-3,8-dimethanol.
Substitution: Various substituted phenanthroline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline-3,8-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline-3,8-dicarbaldehyde is primarily related to its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, including enzymes and nucleic acids, leading to modulation of their activity. The aldehyde groups also allow for covalent bonding with biomolecules, enhancing its utility in biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: Lacks the aldehyde groups, making it less reactive in certain chemical transformations.
1,10-Phenanthroline-2,9-dicarboxaldehyde: Similar structure but with aldehyde groups at different positions, leading to different reactivity and applications.
3,4,7,8-Tetramethyl-1,10-phenanthroline: Contains methyl groups instead of aldehyde groups, affecting its coordination chemistry and electronic properties.
Uniqueness
1,10-Phenanthroline-3,8-dicarbaldehyde is unique due to the specific positioning of its aldehyde groups, which allows for selective reactions and the formation of distinct complexes. This makes it a valuable compound in both synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C14H8N2O2 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
1,10-phenanthroline-3,8-dicarbaldehyde |
InChI |
InChI=1S/C14H8N2O2/c17-7-9-3-11-1-2-12-4-10(8-18)6-16-14(12)13(11)15-5-9/h1-8H |
InChI-Schlüssel |
KHHWQKIGVJXSMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



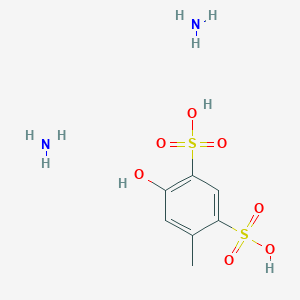
![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)
![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)


![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
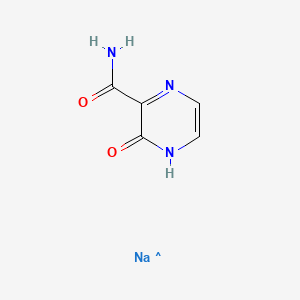
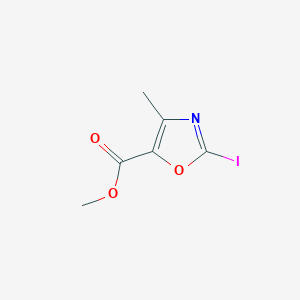
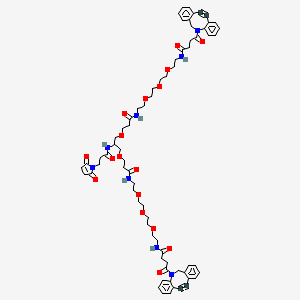


![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
